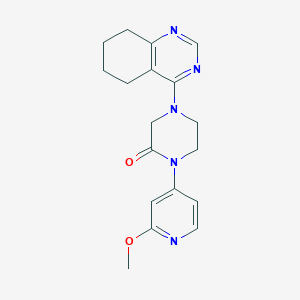
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that this compound acts as a modulator of certain receptors in the brain, such as the nicotinic acetylcholine receptor and the serotonin receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one in lab experiments is its ability to modulate certain receptors in the brain, which can be useful in studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with animal models.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one. One area of future research is the development of more potent and selective compounds that can modulate specific receptors in the brain. Another area of future research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further research to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid, 5,6,7,8-tetrahydroquinazolin-4-amine, and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool in neuroscience research to study the function of certain receptors in the brain.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-25-16-10-13(6-7-19-16)23-9-8-22(11-17(23)24)18-14-4-2-3-5-15(14)20-12-21-18/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZROFMMYQTRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


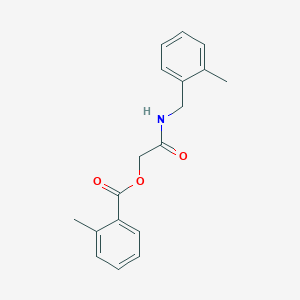
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
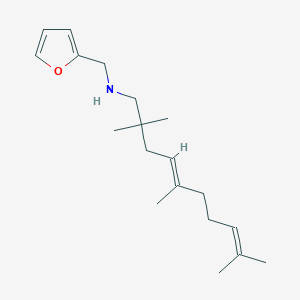
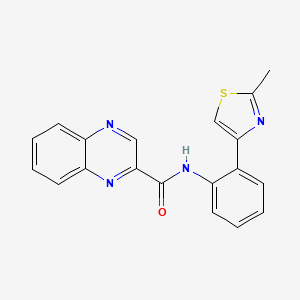
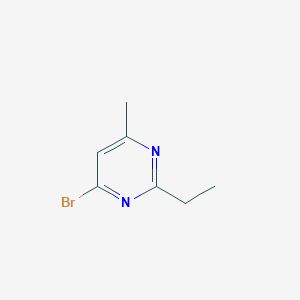

methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2976752.png)
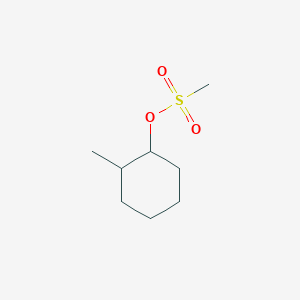

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)